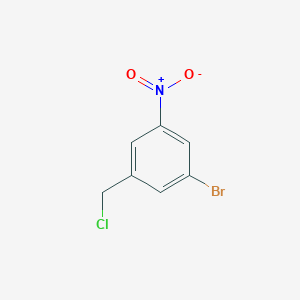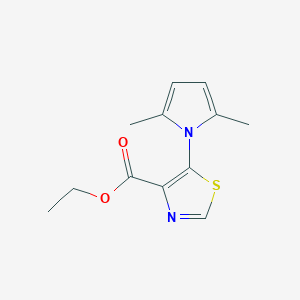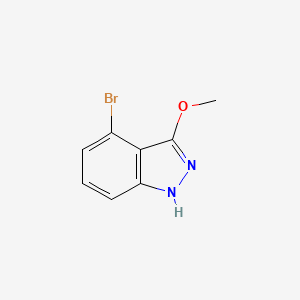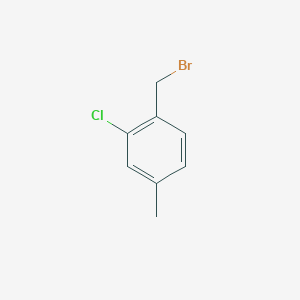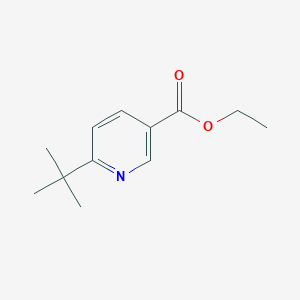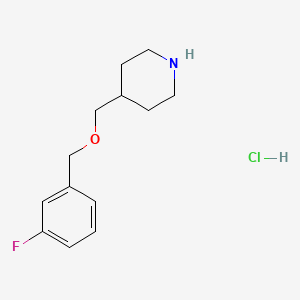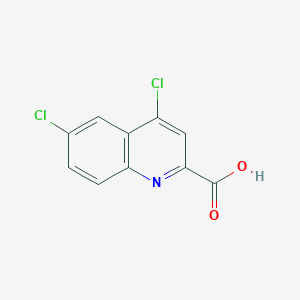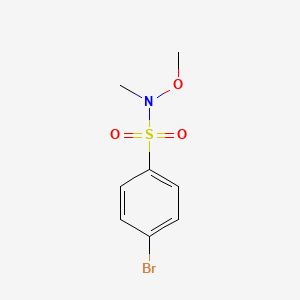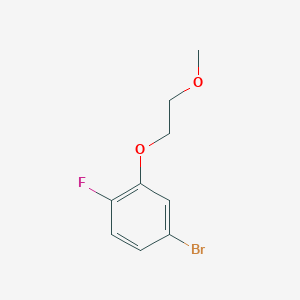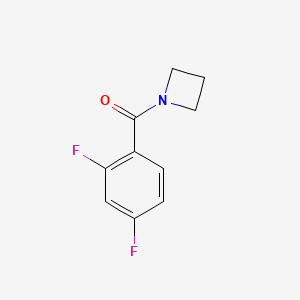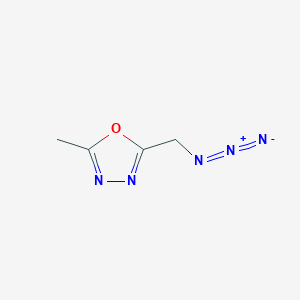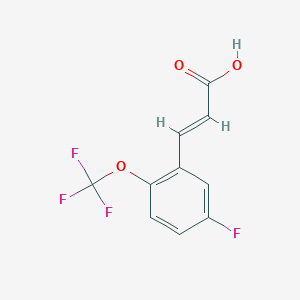
5-Fluoro-2-(trifluoromethoxy)cinnamic acid
Vue d'ensemble
Description
5-Fluoro-2-(trifluoromethoxy)cinnamic acid is a synthetic organic compound . It has a molecular weight of 250.15 and is a solid at ambient temperature . The IUPAC name for this compound is (2E)-3-[5-fluoro-2-(trifluoromethoxy)phenyl]-2-propenoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H6F4O3/c11-7-2-3-8(17-10(12,13)14)6(5-7)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+ . This indicates that the compound has a cinnamic acid backbone with a fluoro and a trifluoromethoxy substituent on the phenyl ring.Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . It has a molecular weight of 250.15 .Applications De Recherche Scientifique
Synthesis of Fluorinated Compounds :
- Diverse trifluoromethyl-substituted aromatic and heteroaromatic compounds, including those derived from cinnamic acids, are synthesized using sulfur tetrafluoride. These compounds serve as starting materials for novel fluorinated amino acids, anilines, and aliphatic amines, crucial in medicinal chemistry and agrochemistry (Trofymchuk et al., 2020).
Exploration of Structural Properties :
- The structural landscape of β-cinnamic acid, including its fluoro-substituted derivatives, is explored. This research provides insights into how geometrical and chemical factors, such as C–H⋯F hydrogen bonds, influence the structure of these compounds (Chakraborty & Desiraju, 2018).
Cancer Research :
- Certain cinnamic acid dimers, such as those with fluoro substituents, demonstrate higher cytotoxicity against breast cancer cells compared to non-tumorigenic cells. These findings suggest potential for developing novel antineoplastic compounds (Hunke et al., 2018).
Electrochemical Studies :
- Fluoro-substituted conjugated polymers, derived from cinnamic acids, are studied for their electrochemical properties. These materials exhibit promising characteristics for charge storage applications, indicating potential use in supercapacitor technology (Wang et al., 2019).
Trifluoromethoxylation Reactions :
- Research on the development of fluoroalkyl amino reagents, derived from cinnamic acids, has led to new methods for the introduction of the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles. These methods are significant in medicinal and agricultural chemistry (Schmitt et al., 2017).
Propriétés
IUPAC Name |
(E)-3-[5-fluoro-2-(trifluoromethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O3/c11-7-2-3-8(17-10(12,13)14)6(5-7)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENUZCFTLXSKAK-DAFODLJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=CC(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)/C=C/C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(trifluoromethoxy)cinnamic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




